molecular formula C13H12N2O2 B5699108 3-(5-methyl-2-furyl)-N-3-pyridinylacrylamide

3-(5-methyl-2-furyl)-N-3-pyridinylacrylamide

货号 B5699108
分子量: 228.25 g/mol
InChI 键: DFDAIVPFRALWTM-VOTSOKGWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(5-methyl-2-furyl)-N-3-pyridinylacrylamide, also known as MFA-PA, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of protein kinase C (PKC), which plays a crucial role in various biological processes, including cell proliferation, differentiation, and apoptosis.

作用机制

The mechanism of action of 3-(5-methyl-2-furyl)-N-3-pyridinylacrylamide involves the inhibition of PKC, which is a family of serine/threonine kinases that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. PKC is activated by various stimuli, including growth factors, hormones, and phorbol esters, and its dysregulation has been implicated in the pathogenesis of various diseases, including cancer, diabetes, and cardiovascular diseases. 3-(5-methyl-2-furyl)-N-3-pyridinylacrylamide binds to the catalytic domain of PKC and inhibits its activity, leading to the inhibition of downstream signaling pathways and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-(5-methyl-2-furyl)-N-3-pyridinylacrylamide has been shown to induce apoptosis in cancer cells, inhibit insulin resistance in diabetes, and reduce cardiac hypertrophy and fibrosis in cardiovascular diseases. Moreover, 3-(5-methyl-2-furyl)-N-3-pyridinylacrylamide has been shown to enhance the efficacy of chemotherapy drugs and radiotherapy in cancer treatment. The inhibition of PKC by 3-(5-methyl-2-furyl)-N-3-pyridinylacrylamide leads to the inhibition of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, and the nuclear factor kappa B (NF-κB) pathway, which play crucial roles in various cellular processes. The inhibition of these pathways by 3-(5-methyl-2-furyl)-N-3-pyridinylacrylamide leads to the induction of apoptosis in cancer cells, the reduction of insulin resistance in diabetes, and the reduction of cardiac hypertrophy and fibrosis in cardiovascular diseases.

实验室实验的优点和局限性

3-(5-methyl-2-furyl)-N-3-pyridinylacrylamide has several advantages for lab experiments, including its high purity and yield, its simple and efficient synthesis method, and its potent inhibition of PKC. However, 3-(5-methyl-2-furyl)-N-3-pyridinylacrylamide has some limitations, including its potential toxicity and its limited solubility in aqueous solutions. Moreover, the inhibition of PKC by 3-(5-methyl-2-furyl)-N-3-pyridinylacrylamide may have off-target effects, leading to the inhibition of other signaling pathways and the induction of unwanted side effects.

未来方向

There are several future directions for the research on 3-(5-methyl-2-furyl)-N-3-pyridinylacrylamide. First, the development of more potent and selective inhibitors of PKC is needed to overcome the limitations of 3-(5-methyl-2-furyl)-N-3-pyridinylacrylamide. Second, the identification of the specific isoforms of PKC that are inhibited by 3-(5-methyl-2-furyl)-N-3-pyridinylacrylamide is needed to understand its mechanism of action and its potential therapeutic applications. Third, the investigation of the combination therapy of 3-(5-methyl-2-furyl)-N-3-pyridinylacrylamide with other chemotherapy drugs and radiotherapy is needed to enhance its efficacy in cancer treatment. Fourth, the investigation of the potential side effects of 3-(5-methyl-2-furyl)-N-3-pyridinylacrylamide on other signaling pathways and physiological processes is needed to ensure its safety in clinical applications. Finally, the investigation of the pharmacokinetics and pharmacodynamics of 3-(5-methyl-2-furyl)-N-3-pyridinylacrylamide is needed to optimize its dosing and administration in clinical trials.
Conclusion:
In conclusion, 3-(5-methyl-2-furyl)-N-3-pyridinylacrylamide is a potent inhibitor of PKC that has gained significant attention in the field of scientific research. Its potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular diseases, have been extensively studied. The inhibition of PKC by 3-(5-methyl-2-furyl)-N-3-pyridinylacrylamide leads to the inhibition of downstream signaling pathways and the induction of apoptosis in cancer cells, the reduction of insulin resistance in diabetes, and the reduction of cardiac hypertrophy and fibrosis in cardiovascular diseases. However, the development of more potent and selective inhibitors of PKC and the investigation of the potential side effects of 3-(5-methyl-2-furyl)-N-3-pyridinylacrylamide on other signaling pathways and physiological processes are needed to ensure its safety and efficacy in clinical applications.

合成方法

3-(5-methyl-2-furyl)-N-3-pyridinylacrylamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 5-methyl-2-furoic acid with 3-pyridinylacrylamide in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction yields 3-(5-methyl-2-furyl)-N-3-pyridinylacrylamide as a white crystalline solid with a high purity and yield.

科学研究应用

3-(5-methyl-2-furyl)-N-3-pyridinylacrylamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular diseases. The inhibition of PKC by 3-(5-methyl-2-furyl)-N-3-pyridinylacrylamide has been shown to induce apoptosis in cancer cells, inhibit insulin resistance in diabetes, and reduce cardiac hypertrophy and fibrosis in cardiovascular diseases. Moreover, 3-(5-methyl-2-furyl)-N-3-pyridinylacrylamide has been shown to enhance the efficacy of chemotherapy drugs and radiotherapy in cancer treatment.

属性

IUPAC Name

(E)-3-(5-methylfuran-2-yl)-N-pyridin-3-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-10-4-5-12(17-10)6-7-13(16)15-11-3-2-8-14-9-11/h2-9H,1H3,(H,15,16)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDAIVPFRALWTM-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=CC(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/C(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-methyl-2-furyl)-N-(3-pyridinyl)acrylamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。